3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
Description
Properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-6-1-3-7(4-2-6)17-9(18)5-8-10(16-17)11(13)15-14-8/h1-5,14H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWARDVGLRWIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C3C(=N2)C(=NN3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the chlorophenyl group. Common synthetic routes include:
Condensation Reactions: : These reactions often involve the condensation of hydrazines with β-diketones or β-ketoesters to form the pyrazole core.
Cyclization: : The final step often involves cyclization reactions to form the pyridazine ring, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce nitro groups or other oxidized functionalities.
Substitution: : Substitution reactions can involve the replacement of the chlorine atom on the phenyl ring with other functional groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Nucleophiles such as amines, alcohols, or halides
Major Products Formed
Oxidation: : Carboxylic acids, aldehydes, ketones
Reduction: : Amines, alcohols
Substitution: : Amino-substituted phenyl compounds, alkyl-substituted phenyl compounds
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine
In medicine, this compound has shown potential as a therapeutic agent. Its biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, make it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with improved performance and functionality.
Mechanism of Action
The mechanism by which 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) may enhance stability and binding in hydrophobic pockets, while electron-donating groups (e.g., -OMe) improve solubility .
- Diverse Applications : The 4-chlorophenyl motif appears in antimicrobial, agrochemical, and pharmaceutical compounds, highlighting its versatility .
Biological Activity
3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C11H8ClN5O
- Molecular Weight : 261.67 g/mol
- Structure : The compound features a pyrazolo-pyridazine structure with an amino group and a chlorophenyl substituent, which enhance its reactivity and biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma (AGS), colon carcinoma (HCT116), and neuroblastoma (SHSY5Y). The MTT assay indicated that it induces oxidative stress leading to cell death .
- Mechanism of Action : It was found that the compound can induce apoptosis in cancer cells by promoting oxidative stress and morphological changes indicative of cell death. This was demonstrated through assays measuring hydrogen peroxide release and light microscopy analysis showing cell blebbing .
2. Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Research indicates that it may inhibit acetylcholinesterase activity, which is critical for neurotransmission and could have implications in treating neurodegenerative diseases like Alzheimer's .
3. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties:
- Bacterial Strains Tested : The synthesized compounds were evaluated against various bacterial strains, showing notable antibacterial activity. This suggests potential applications in treating infections caused by resistant bacteria .
Case Study 1: Synthesis and Evaluation
In a study conducted by researchers, a series of pyridazinone derivatives were synthesized, including this compound. These compounds were evaluated for their anti-proliferative effects against cancer cell lines using the MTT assay. Results indicated that specific structural modifications enhanced their cytotoxicity against AGS cells significantly compared to controls .
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic pathways through which this compound exerts its effects. It was found that the induction of oxidative stress leads to apoptosis in cancer cells, supported by morphological assessments post-treatment. The findings suggest that further exploration into the apoptotic pathways could yield insights into its therapeutic potential in oncology .
Q & A
Q. Basic
- Antimicrobial activity : Use agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, referencing protocols from pyrazolo-pyrimidine derivatives .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with cisplatin as a positive control .
- Efflux pump inhibition : Test synergy with fluoroquinolones in S. aureus NorA overexpression strains to assess multidrug resistance reversal potential .
What mechanistic insights exist for the ring-opening reactions of pyrazolo-pyridazinone derivatives?
Advanced
Reactions in acidic or basic media proceed via nucleophilic attack at the carbonyl group. For example, refluxing pyrazolo[3,4-d]oxazin-4-ones with aromatic amines in pyridine replaces the oxazin oxygen with an amine, forming pyrazolo-pyrimidin-4-ones . Kinetic studies using HPLC or in-situ IR can track intermediate formation, while DFT calculations may elucidate transition states .
How do structural modifications influence the biological activity of this compound?
Q. Advanced
- Substituent effects : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances antimicrobial activity by increasing lipophilicity and membrane penetration . Conversely, bulky substituents at the pyridazinone 6-position reduce potency due to steric hindrance .
- SAR strategy : Synthesize derivatives with varied aryl/heteroaryl groups at the 5-position (e.g., 4-fluorophenyl, trifluoromethylphenyl) and compare IC₅₀ values in dose-response assays .
How should researchers resolve contradictions in biological activity data across studies?
Q. Advanced
- Reproducibility checks : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability. For example, NorA efflux pump inhibition by 3-(4-chlorophenyl) derivatives shows strain-dependent efficacy, necessitating isogenic mutant controls .
- Meta-analysis : Pool data from multiple studies (e.g., MIC values, cytotoxicity) and apply statistical models (ANOVA, Tukey’s test) to identify outliers or trends .
- Mechanistic follow-up : Use fluorescence-based efflux assays or molecular docking to validate target engagement when activity discrepancies arise .
What are the challenges in optimizing the solubility and stability of this compound?
Q. Advanced
- Solubility : The 4-chlorophenyl group contributes to hydrophobicity. Strategies include synthesizing hydrochloride salts or PEGylated prodrugs .
- Stability : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC. Oxidative degradation at the pyrazolo NH group can be mitigated by N-methylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
